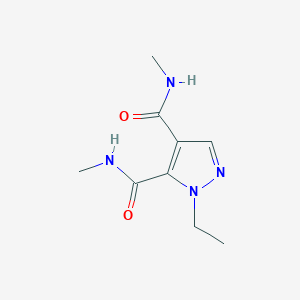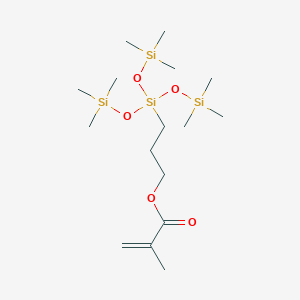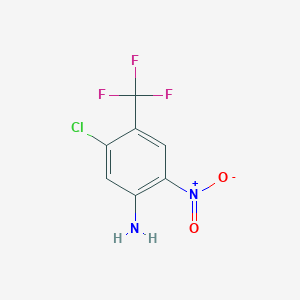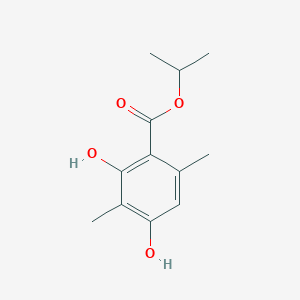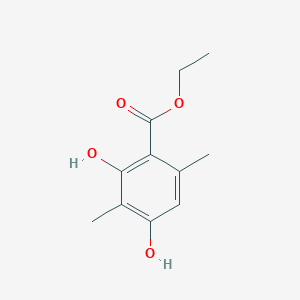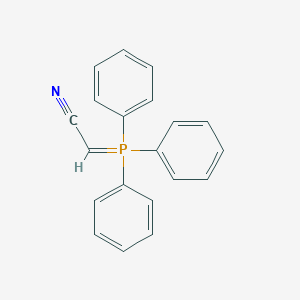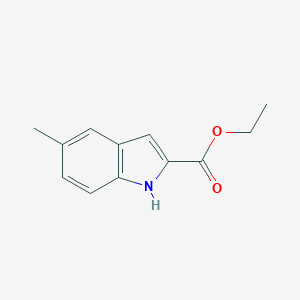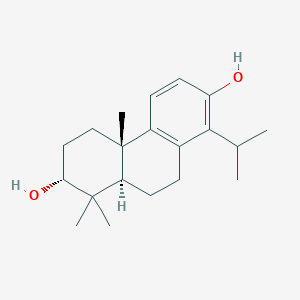
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, commonly known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. It is the primary psychoactive component responsible for the euphoric effects of cannabis consumption. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol exerts its effects on the body by binding to cannabinoid receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. This compound binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis consumption.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, impair memory and concentration, and alter perception and mood. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from cannabis plants. It is also relatively stable and can be stored for long periods. However, this compound has psychoactive effects, which can make it difficult to conduct experiments on human subjects. It can also be challenging to control for individual differences in response to this compound.
Direcciones Futuras
There are several future directions for research on (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. One area of focus is the development of new synthetic and biosynthetic methods for producing this compound. Another area of focus is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in heavy users.
Métodos De Síntesis
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from cannabis plants. Chemical synthesis involves the use of chemical reactions to create this compound from precursor compounds. Biosynthesis involves the use of genetically modified microorganisms to produce this compound. Extraction from cannabis plants involves the use of solvents to extract this compound from the plant material.
Aplicaciones Científicas De Investigación
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, antiemetic, and antioxidant properties. It has also been found to have potential applications in the treatment of various medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer.
Propiedades
Número CAS |
18325-87-6 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(2R,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17+,20+/m0/s1 |
Clave InChI |
NORGIWDZGWMMGU-SQGPQFPESA-N |
SMILES isomérico |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)O |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
SMILES canónico |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
Sinónimos |
14-Isopropylpodocarpa-8,11,13-triene-3α,13-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)

